molecular formula C19H17BrN2O2 B13005806 N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide

N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide

Cat. No.: B13005806
M. Wt: 385.3 g/mol
InChI Key: LTZJHBWVSXSTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide is an organic compound that features a bromophenyl group, a dimethylquinoline moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide typically involves the following steps:

    Formation of the 2,8-dimethylquinoline moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination of the phenyl ring:

    Coupling reaction: The final step involves the coupling of the bromophenyl group with the 2,8-dimethylquinoline moiety through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-Fluorophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing its interaction with biological targets.

Properties

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(2,8-dimethylquinolin-4-yl)oxyacetamide

InChI

InChI=1S/C19H17BrN2O2/c1-12-4-3-5-16-17(10-13(2)21-19(12)16)24-11-18(23)22-15-8-6-14(20)7-9-15/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

LTZJHBWVSXSTQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.